molecular formula C11H15ClN2O3 B13581301 Tert-butyl (6-chloro-4-(hydroxymethyl)pyridin-3-yl)carbamate

Tert-butyl (6-chloro-4-(hydroxymethyl)pyridin-3-yl)carbamate

Cat. No.: B13581301
M. Wt: 258.70 g/mol
InChI Key: VLDPZSSZGNWRLF-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-chloro-4-(hydroxymethyl)pyridin-3-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted pyridine ring, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[6-chloro-4-(hydroxymethyl)pyridin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a chloro-substituted pyridine derivative. One common method involves the use of Boc anhydride (tert-butoxycarbonyl anhydride) and ethanol as solvents. The reaction mixture is cooled in an ice bath, and a 70% aqueous ammonia solution is added dropwise. The mixture is then stirred at approximately 0°C for one hour before being allowed to warm to room temperature and stirred for an additional 18 hours. The reaction progress is monitored using thin-layer chromatography (TLC), and the product is purified by recrystallization from hexane .

Industrial Production Methods

Industrial production methods for tert-butyl N-[6-chloro-4-(hydroxymethyl)pyridin-3-yl]carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[6-chloro-4-(hydroxymethyl)pyridin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the dechlorinated compound.

    Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-[6-chloro-4-(hydroxymethyl)pyridin-3-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[6-chloro-4-(hydroxymethyl)pyridin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The molecular pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[6-chloro-4-(hydroxymethyl)pyridin-3-yl]carbamate is unique due to the presence of both a hydroxymethyl group and a chloro-substituted pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C11H15ClN2O3

Molecular Weight

258.70 g/mol

IUPAC Name

tert-butyl N-[6-chloro-4-(hydroxymethyl)pyridin-3-yl]carbamate

InChI

InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-5,15H,6H2,1-3H3,(H,14,16)

InChI Key

VLDPZSSZGNWRLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1CO)Cl

Origin of Product

United States

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